molecular formula C17H12O3 B11938730 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde

Cat. No.: B11938730
M. Wt: 264.27 g/mol
InChI Key: ZBICYSNRNBRDBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde can be synthesized by reacting benzaldehyde with propargyl alcohol in the presence of a catalyst at an appropriate temperature . This reaction typically involves the formation of an ether linkage between the benzaldehyde and the propargyl alcohol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The alkyne tag can participate in click chemistry reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving the alkyne tag.

Major Products Formed

    Oxidation: 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid.

    Reduction: 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzyl alcohol.

    Substitution: Various triazole derivatives formed via click chemistry.

Scientific Research Applications

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde is used extensively in scientific research due to its multifunctional nature . Some of its applications include:

    Chemistry: Used as a building block for synthesizing complex molecules and chemical probes.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions.

    Medicine: Potential use in drug discovery and development for targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde involves its ability to form covalent bonds with biological targets upon activation by UV light . The benzophenone moiety absorbs UV light, generating a reactive species that can covalently modify nearby biomolecules. The alkyne tag allows for further functionalization through click chemistry, enabling the study of molecular interactions and pathways.

Comparison with Similar Compounds

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde is unique due to its trifunctional nature, combining a light-activated benzophenone, an alkyne tag, and an aldehyde handle . Similar compounds include:

These compounds share similar functionalities but differ in their specific chemical groups, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

4-(4-prop-2-ynoxybenzoyl)benzaldehyde

InChI

InChI=1S/C17H12O3/c1-2-11-20-16-9-7-15(8-10-16)17(19)14-5-3-13(12-18)4-6-14/h1,3-10,12H,11H2

InChI Key

ZBICYSNRNBRDBB-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

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